4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Description
“4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that belongs to the class of pyrrolones
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-pyridin-3-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-9-11-16(12-10-15)20-19(21(26)17-6-3-2-4-7-17)22(27)23(28)25(20)18-8-5-13-24-14-18/h2-14,20,26H,1H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAPIJFGABDPPQ-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation.
Hydroxylation: Introduction of the hydroxyl group can be done using oxidation reactions.
Substitution reactions: Introduction of the methylphenyl and pyridinyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions might include the use of Lewis acids or bases depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group might yield a ketone, while reduction of the benzoyl group might yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They might also be used in the development of new pharmaceuticals.
Medicine
In medicine, such compounds could be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In industry, these compounds might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-3-HYDROXY-5-(PHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of “4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzoyl, hydroxyl, methylphenyl, and pyridinyl groups in specific positions can lead to unique interactions with biological targets and distinct chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
